Cadmium methacrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cadmium methacrylate is a chemical compound that combines cadmium, a heavy metal, with methacrylate, an ester of methacrylic acid. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and environmental science. This compound is known for its ability to form polymers and nanocomposites, which can be utilized in a range of industrial and research applications.

准备方法

Synthetic Routes and Reaction Conditions: Cadmium methacrylate can be synthesized through various chemical reactions. One common method involves the reaction of cadmium salts, such as cadmium chloride or cadmium acetate, with methacrylic acid or its derivatives. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions. For example, cadmium chloride can react with methacrylic acid in the presence of a base to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The resulting product is then purified through processes such as filtration, crystallization, and drying to obtain high-purity this compound .

化学反应分析

Structural Characterization

Cadmium methacrylate complexes exhibit diverse coordination geometries depending on the ligand environment. X-ray diffraction studies reveal:

-

Coordination Number : Typically 4–6, with methacrylate ligands coordinating via oxygen atoms .

-

Geometry : Octahedral or tetrahedral arrangements, influenced by steric effects of ancillary ligands.

-

Polymerization : In some cases, methacrylate groups facilitate coordination polymer formation .

Structural Data

| Property | Value | Source |

|---|---|---|

| Cd-O bond length | ~2.3 Å | |

| Coordination number | 4–6 |

Reactivity and Ligand Exchange

This compound complexes undergo facile ligand substitution, particularly in solution. NMR spectroscopy demonstrates rapid exchange of methacrylate groups with other carboxylates (e.g., RCO₂H) . The mechanism follows an associative pathway, with thermodynamic parameters derived as:

-

ΔΔG‡ (Combination vs. Disproportionation) :

Toxicological Considerations

Cadmium’s inherent toxicity necessitates careful handling. Studies highlight its carcinogenic potential and epigenetic effects , underscoring the need for controlled environments during synthesis and application.

科学研究应用

Material Science Applications

2.1 Polymer Synthesis

Cadmium methacrylate is often used in the synthesis of copolymers and polymer blends. For instance, it can be copolymerized with other methacrylates to create materials with improved thermal stability and mechanical strength. This versatility allows for the design of materials tailored for specific applications, such as coatings and adhesives.

Table 1: Properties of this compound Copolymers

| Property | Value |

|---|---|

| Glass Transition Temp | 80°C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

2.2 Photonic Applications

The incorporation of this compound into photonic devices has been explored due to its ability to form thin films with desirable optical properties. Research indicates that these films can be used in sensors and light-emitting devices, enhancing their performance through improved light absorption and emission characteristics .

Environmental Remediation

3.1 Heavy Metal Ion Adsorption

This compound derivatives have shown effectiveness in adsorbing heavy metal ions from aqueous solutions. Studies demonstrate that polymeric materials synthesized from this compound can effectively remove cadmium ions from contaminated water sources through ion exchange mechanisms.

Case Study: Removal of Cadmium Ions Using Polymeric Sorbents

A recent study investigated the adsorption capacity of a this compound-based polymer for cadmium ion removal from synthetic wastewater. The results indicated a maximum adsorption capacity of 46.36 mg/g at optimal pH levels, showcasing the material's potential for environmental cleanup applications .

Medical Applications

4.1 Biocompatibility and Drug Delivery

This compound-based polymers have been evaluated for their biocompatibility and potential use in drug delivery systems. The polymers exhibit favorable interactions with biological tissues, making them suitable candidates for biomedical applications such as controlled drug release formulations.

Table 2: Biocompatibility Assessment of this compound Polymers

| Test Type | Result |

|---|---|

| Cytotoxicity | Non-cytotoxic |

| Hemolysis | <5% |

| In Vivo Compatibility | Positive Outcomes |

作用机制

The mechanism by which cadmium methacrylate exerts its effects involves several molecular targets and pathways:

Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

Signal Transduction: this compound can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to altered cellular functions.

Epigenetic Modifications: Cadmium ions can cause changes in DNA methylation and histone modifications, affecting gene expression and cellular behavior.

相似化合物的比较

Cadmium methacrylate can be compared with other similar compounds, such as:

Cadmium Sulfide (CdS): Both compounds contain cadmium, but cadmium sulfide is primarily used in optoelectronics and photonics.

Poly(methyl methacrylate) (PMMA): While PMMA is a polymer, this compound is a monomer that can be polymerized to form PMMA composites.

Lead Methacrylate: Similar to this compound, lead methacrylate can form polymers and composites, but it has different chemical and physical properties due to the presence of lead.

This compound stands out due to its unique combination of cadmium and methacrylate, which imparts specific properties and applications that are distinct from other similar compounds.

生物活性

Cadmium methacrylate is a compound that combines cadmium, a toxic heavy metal, with methacrylate, a common monomer in polymer chemistry. Understanding its biological activity is crucial due to the implications of cadmium toxicity on human health and the environment. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on cellular systems, and potential applications.

Overview of Cadmium Toxicity

Cadmium (Cd) is recognized as a hazardous substance with significant biological implications. It is classified as a human carcinogen and is associated with various health issues, including renal dysfunction, pulmonary edema, and cancer risk (breast, lung, prostate, etc.) due to its ability to induce oxidative stress and disrupt cellular homeostasis . Cadmium exposure can lead to the generation of reactive oxygen species (ROS), which damage cellular components such as DNA and lipids, ultimately resulting in cell death through apoptosis or necrosis .

Mechanisms of Biological Activity

- Oxidative Stress Induction :

- Epigenetic Modifications :

- Impact on Lipid Metabolism :

- Cellular Proliferation and Apoptosis :

Case Studies

-

Study on Cancer Cell Lines :

A study evaluated the effects of cadmium complexes on MCF7 breast cancer cells, revealing that cadmium compounds exhibited significant cytotoxic effects compared to control ligands. The study utilized various spectroscopic techniques for characterization and demonstrated the potential for cadmium complexes in cancer therapy . -

Neurotoxicity Assessment :

Research on oligodendrocyte precursor cells indicated that cadmium exposure resulted in decreased mitochondrial activity and increased cell death through apoptosis. This effect raises concerns about cadmium's impact on neurodevelopmental processes .

Data Tables

属性

CAS 编号 |

24345-60-6 |

|---|---|

分子式 |

C8H10CdO4 |

分子量 |

282.58 g/mol |

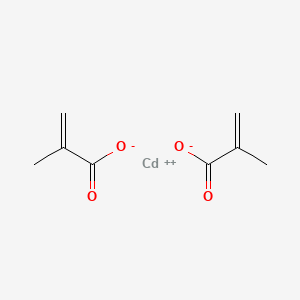

IUPAC 名称 |

cadmium(2+);2-methylprop-2-enoate |

InChI |

InChI=1S/2C4H6O2.Cd/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

InChI 键 |

ZQHSKJWQHAFJFT-UHFFFAOYSA-L |

规范 SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cd+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。